5-iodo-6-methoxy-N-methyl-2-pyridinamine
Description
5-Iodo-6-methoxy-N-methyl-2-pyridinamine is a substituted pyridine derivative characterized by a halogen (iodine) at the 5-position, a methoxy group at the 6-position, and an N-methylamine moiety at the 2-position of the pyridine ring. Its structural features—iodine’s bulkiness, methoxy’s electron-donating properties, and the methylamine’s basicity—contribute to unique physicochemical properties, such as solubility, stability, and binding affinity, which distinguish it from related pyridine derivatives.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
5-iodo-6-methoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
PJAOQCURGAXXEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 5-iodo-6-methoxy-N-methyl-2-pyridinamine, highlighting differences in substituents, molecular weights, and biological relevance:
Key Comparative Insights
Halogen Substitution: The iodine atom in this compound enhances steric bulk and polarizability compared to chlorine or methyl groups in analogues like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine or 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine . This may improve binding to hydrophobic enzyme pockets or increase resistance to metabolic degradation.
Methoxy vs. This contrasts with methyl groups in 5-iodo-6-methylpyridin-2-amine, which offer steric hindrance without electronic modulation .
Biological Activity: Pyrimidine analogues like 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine demonstrate inhibitory activity against methionine aminopeptidases (MetAPs), critical for tumor growth . 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is noted for antiviral properties, suggesting that halogen-methoxy combinations in heterocycles may broadly enhance bioactivity .
Synthetic Accessibility :
- The synthesis of this compound likely involves iodination of a methoxy-substituted pyridine precursor, followed by N-methylation. This contrasts with the LiAlH4-mediated reductions and palladium-catalyzed couplings used for pyrimidine derivatives in .
Physicochemical and Pharmacokinetic Comparison
- However, iodine’s hydrophobicity may offset this benefit.
- Stability : Iodine’s susceptibility to photodegradation may necessitate stabilization strategies, whereas chlorine-substituted compounds (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are more chemically inert .
- Bioavailability : N-methylation in the target compound may enhance membrane permeability compared to primary amines like 5-methoxy-6-methylpyridin-2-amine .
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